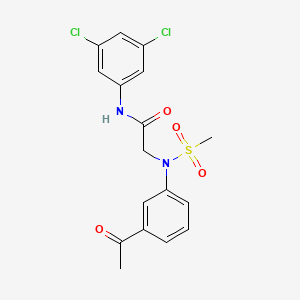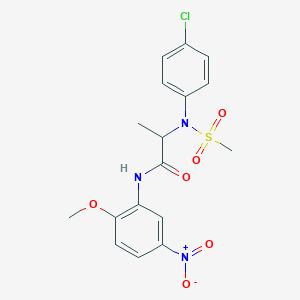![molecular formula C19H21BrN2O3S2 B4178334 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4178334.png)
1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide
Descripción general
Descripción
1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide, also known as BPTP, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide exerts its therapeutic effects through multiple mechanisms of action. One of the primary mechanisms is the inhibition of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways. By inhibiting PTPs, 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide can modulate various signaling pathways involved in cell growth, differentiation, and survival. Additionally, 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects
1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide has been shown to induce apoptosis and inhibit cell proliferation by activating the caspase pathway and inhibiting the Akt/mTOR pathway. In diabetes models, 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide has been shown to improve glucose tolerance and insulin sensitivity by increasing glucose uptake in skeletal muscle and adipose tissue. In neurodegenerative disorder models, 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide has been shown to protect neurons from oxidative stress and improve cognitive function by activating the AMPK pathway and reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide for lab experiments is its potent inhibitory activity against PTPs, which makes it a valuable tool for studying cellular signaling pathways. Additionally, 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide has shown promising therapeutic potential in various disease models, which makes it a valuable compound for drug discovery research. However, one of the limitations of 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are numerous future directions for 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide research. One potential direction is to explore its therapeutic potential in additional disease models, such as cardiovascular disease and autoimmune disorders. Another direction is to investigate the structure-activity relationship of 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide and develop more potent and selective PTP inhibitors. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide and its downstream effects on cellular signaling pathways.
Aplicaciones Científicas De Investigación
1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide has been studied extensively for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In diabetes research, 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide has been shown to improve glucose tolerance and insulin sensitivity. In neurodegenerative disorder research, 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N-(3-methylsulfanylphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S2/c1-26-17-6-2-5-16(12-17)21-19(23)14-4-3-11-22(13-14)27(24,25)18-9-7-15(20)8-10-18/h2,5-10,12,14H,3-4,11,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRZSKLZGCHDHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4178254.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4178262.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B4178269.png)
![ethyl 6-acetyl-8-(4-methoxyphenyl)-9-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B4178274.png)

![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-4-tert-butylbenzamide](/img/structure/B4178288.png)
![4-methoxy-N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]benzamide](/img/structure/B4178302.png)
![2-[(4-bromobenzyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide](/img/structure/B4178311.png)
![methyl 4-[5-(3,4-dimethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]benzoate](/img/structure/B4178312.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B4178320.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4178325.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4178342.png)
![diethyl 5-amino-2-methyl-3-oxo-7-(3,4,5-trimethoxyphenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4178355.png)